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molecular formula C9H9F3O2 B1403888 2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one CAS No. 1357476-64-2

2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one

Cat. No. B1403888
M. Wt: 206.16 g/mol
InChI Key: MAXLUKUQVFCNSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09382238B2

Procedure details

To a mixture of (1E,4Z)-7,7,7-trifluoro-5-hydroxy-1-methoxy-6,6-dimethylhepta-1,4-dien-3-one (1 g, 4.20 mmol) in toluene (5 mL) was added TFA (0.647 mL, 8.40 mmol). The mixture was stirred at 25° C. for 16 h. Then the mixture was concentrated to afford 2-(1,1,1-trifluoro-2-methylpropan-2-yl)-4H-pyran-4-one (800 mg, 3.10 mmol, 73.9% yield). TLC (PE/EA=1:1, Rf=0.2): 1H NMR (400 MHz, CD3OD): δ 8.12 (d, J=6.0 Hz, 1H), 6.53 (d, J=2.4 Hz, 1H), 6.39 (dd, J=2.4, 6.0 Hz, 1H), 1.53 (s, 6H). ES-LCMS m/z 207.1 (M+H).
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.647 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:16])([F:15])[C:3]([CH3:14])([CH3:13])/[C:4](/O)=[CH:5]/[C:6](=[O:11])/[CH:7]=[CH:8]/[O:9]C.C(O)(C(F)(F)F)=O>C1(C)C=CC=CC=1>[F:16][C:2]([F:1])([F:15])[C:3]([C:4]1[O:9][CH:8]=[CH:7][C:6](=[O:11])[CH:5]=1)([CH3:13])[CH3:14]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC(C(/C(=C/C(/C=C/OC)=O)/O)(C)C)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.647 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 25° C. for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
Then the mixture was concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
FC(C(C)(C)C=1OC=CC(C1)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.1 mmol
AMOUNT: MASS 800 mg
YIELD: PERCENTYIELD 73.9%
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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